molecular formula C31H21N5OS B12138431 (5Z)-2-(2-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12138431
M. Wt: 511.6 g/mol
InChI Key: UXVPZIAQKBHWAW-IMRQLAEWSA-N
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Description

The compound (5Z)-2-(2-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core fused with a substituted pyrazole moiety. This compound belongs to a broader class of thiazolo-triazole derivatives, which are studied for their synthetic versatility and bioactivity .

Properties

Molecular Formula

C31H21N5OS

Molecular Weight

511.6 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H21N5OS/c1-20-9-5-8-14-26(20)29-32-31-36(34-29)30(37)27(38-31)18-24-19-35(25-12-3-2-4-13-25)33-28(24)23-16-15-21-10-6-7-11-22(21)17-23/h2-19H,1H3/b27-18-

InChI Key

UXVPZIAQKBHWAW-IMRQLAEWSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7)SC3=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic Bulk : The naphthalen-2-yl group in the target compound introduces steric hindrance and extended π-conjugation compared to phenyl or substituted phenyl groups in analogs. This may improve binding to hydrophobic protein pockets .
  • Electron Effects : Electron-donating groups (e.g., methoxy in ) increase solubility, while electron-withdrawing groups (e.g., nitro in ) enhance reactivity in electrophilic substitutions.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range widely:
    • 176–178°C for furan-containing derivatives (e.g., 5g ).
    • >280°C for chlorophenyl derivatives (5f ), suggesting higher crystallinity due to halogen interactions.
  • Solubility : Bulky aromatic groups (naphthalen-2-yl) likely reduce aqueous solubility compared to methoxy or propoxy-substituted analogs .

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